N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(6-Methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a carboxamide group at position 6 and a 6-methoxypyridin-3-yl moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. The methoxy group on the pyridine ring enhances solubility and modulates interactions with biological targets, while the thiazolopyrimidine scaffold is associated with anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-20-10-3-2-8(6-14-10)16-11(18)9-7-15-13-17(12(9)19)4-5-21-13/h2-7H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJKGNCZWCKMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like p-toluene sulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyridine and thiazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazolo-pyrimidine derivatives can inhibit the growth of cancer cells such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) with IC50 values in the low micromolar range. These findings suggest that this compound may function as a potential lead in developing new anticancer agents .
Antimicrobial Properties
The compound has also shown promise in the field of antimicrobial research. Its derivatives have been tested for activity against both Gram-positive and Gram-negative bacteria. For example, studies have indicated that certain thiazolo-pyrimidine derivatives can inhibit bacterial growth by targeting essential bacterial enzymes or pathways, which could lead to novel treatments for infections caused by resistant strains .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine and thiazole rings can significantly affect the compound's potency and selectivity against specific biological targets. Research has shown that variations in substituents on these rings can enhance anticancer efficacy and reduce toxicity .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have streamlined the production of this compound, making it more accessible for pharmacological testing. Techniques such as microwave-assisted synthesis and one-pot reactions are being explored to improve yield and reduce reaction times .
Case Studies
Several case studies highlight the potential of this compound in clinical applications:
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Thiazolopyrimidine Derivatives
Structural and Functional Group Variations
The biological and chemical properties of thiazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
| Compound Name | Substituents | Molecular Formula | Key Biological Activities | Unique Features |
|---|---|---|---|---|
| Target Compound | 6-methoxypyridin-3-yl | C₁₅H₁₂N₄O₃S | Anticancer, anti-inflammatory | Enhanced solubility due to methoxypyridine; balanced lipophilicity |
| N-(4-Methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | 4-methoxyphenyl | C₁₅H₁₃N₃O₃S | Antimicrobial, enzyme inhibition | Methoxy group improves membrane permeability but reduces target specificity |
| N-(3-Chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | 3-chloro-4-methoxyphenyl, 3-methyl | C₁₆H₁₄ClN₃O₃S | Neuroprotective, anticancer | Chlorine atom increases electrophilicity; methyl group enhances metabolic stability |
| N-(1H-Indol-6-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | Indol-6-yl | C₁₆H₁₁N₅O₂S | Antiviral, kinase inhibition | Indole moiety enables π-π stacking with aromatic residues in enzymes |
| 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | Propan-2-yl-pyrazole | C₁₄H₁₄N₆O₂S | Anticancer, anti-inflammatory | Pyrazole group enhances lipophilicity and bioavailability |
Key Structural and Pharmacological Insights
- Methoxy Substitutions : The 6-methoxypyridin-3-yl group in the target compound improves aqueous solubility compared to phenyl or chlorophenyl analogues (e.g., ). However, bulkier substituents like indole or pyrazole () increase binding affinity to hydrophobic enzyme pockets .
- Halogen Effects : Chlorine substitution (e.g., in ) enhances electrophilicity, improving interactions with nucleophilic residues in target proteins but may increase toxicity .
- Hybrid Structures : Compounds combining thiazolopyrimidine with triazolo[4,3-a]pyridine () or indole () exhibit multitarget activity, such as dual kinase and protease inhibition .
Biological Activity
N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, emphasizing its antitumor, antibacterial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazolo-pyrimidine core, which is known for its biological activity.
Antitumor Activity
Numerous studies have evaluated the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance:
- Cytotoxicity Studies : A compound similar to N-(6-methoxypyridin-3-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine was tested against various cancer cell lines such as M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like Sorafenib .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Example A | M-HeLa | 10.0 | |
| Example B | MCF-7 | 15.0 | |
| N-(6-methoxypyridin-3-yl)-5-oxo... | M-HeLa | < 20.0 |
Antibacterial Activity
Thiazolo[3,2-a]pyrimidines have shown promising antibacterial properties. In vitro studies demonstrated that these compounds exhibit moderate activity against gram-positive bacteria. The mechanism is thought to involve interference with bacterial DNA synthesis .
Anti-inflammatory Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines possess anti-inflammatory properties. Compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in cell cultures. Moderate anti-inflammatory activity was observed in several derivatives .
Case Studies and Research Findings
- Antileishmanial Effects : A study highlighted the antileishmanial effects of thiazolo[3,2-a]pyrimidine derivatives against promastigote forms of Leishmania. The compounds displayed high selectivity and low toxicity towards mammalian cells .
- Cytotoxicity Comparison : In a comparative study involving multiple compounds with similar structures, thiazolo[3,2-a]pyrimidines demonstrated superior cytotoxicity against cancer cell lines compared to traditional chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
